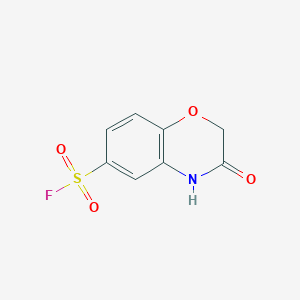

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride is a useful research compound. Its molecular formula is C8H6FNO4S and its molecular weight is 231.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorination Reactions and Chemical Synthesis One significant area of application involves fluorination reactions. For instance, the study by Mori and Morishima (1994) delves into fluorination reactions of different furanoses, showcasing how specific fluorinating agents interact with substrates to produce fluorinated derivatives. This research highlights the chemical utility of fluorinating reactions in modifying molecular structures for desired properties, although it doesn't specifically mention 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride (Mori & Morishima, 1994).

Material Science and Polymer Chemistry In material science, the synthesis and characterization of polymers derived from benzoxazine precursors have been extensively studied. For example, Liu, Yue, and Gao (2010) discussed the synthesis, characterization, and polymerization behavior of benzoxazine-based polymers, which are relevant for high-performance materials with specific mechanical and thermal properties (Liu, Yue, & Gao, 2010). Such research underscores the importance of benzoxazine derivatives in developing advanced materials.

Pharmaceutical Applications In the pharmaceutical domain, the modification of molecules to enhance their bioactivity is a critical application. The study by Ceruso, Vullo, Scozzafava, and Supuran (2014) explored sulfonamides incorporating fluorine and 1,3,5-triazine moieties as effective inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, demonstrating the therapeutic potential of fluorine-substituted compounds in treating infectious diseases (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Environmental Science Moreover, the study on the stability and degradation of fluorotelomer sulfonate under advanced oxidation processes by Yang et al. (2014) points to the environmental implications of fluorine-containing compounds, including their persistence and breakdown in water treatment processes (Yang et al., 2014).

Mécanisme D'action

Target of Action

Related compounds have been tested for their activity onK ATP channels and COX-1 and COX-2 enzymes . These targets play crucial roles in regulating blood pressure and inflammation, respectively .

Mode of Action

Similar compounds have been suggested to interact with their targets, potentially causingcell membrane hyperpolarization and changes in intracellular ATP ratios .

Biochemical Pathways

The interaction with k atp channels and cox enzymes suggests potential effects oncardiovascular function and inflammatory responses .

Result of Action

Related compounds have shown a broad spectrum of activity, including potentialantihypertensive effects and anti-inflammatory activity .

Action Environment

The synthesis of related compounds has been reported to be influenced by factors such astemperature and the use of certain solvents .

Safety and Hazards

This compound may irritate the skin, eyes, and respiratory tract, so appropriate protective measures, such as wearing gloves and goggles, should be taken . It should be stored in a dry, cool place, away from fire sources and oxidizers to prevent fire or explosion . After handling, contaminated areas should be thoroughly cleaned .

Orientations Futures

The promising biological properties of aryl-fused 1,4-oxazine derivatives, including “3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride”, have encouraged the development of efficient synthetic strategies towards these compounds . Future research may focus on developing novel and modern synthetic strategies for the ring closure reactions involving transition metal catalysis, microwave-assistance, metal-free or solid-state processes .

Propriétés

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-6-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOXQVRGKUOCKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3007728.png)

![5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3007729.png)

![N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007734.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)